Cas no 55610-01-0 (Cepharadione A)

Cepharadione A Chemical and Physical Properties
Names and Identifiers
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione,7-methyl-
- Cepharadione A
- 5H-1,3-benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione, 7-methyl-
- NSC 650435
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione
- CHEBI:174924
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methyl-
- DTXSID40970950
- AKOS032948952
- 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
- UNII-E5UG6W56QW
- E5UG6W56QW
- 55610-01-0
- CHEMBL235921
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- FS-8629
- NSC650435
- NCI60_017554
- CS-0023852
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 9CI
- RZIGKFTVXWUUCX-UHFFFAOYSA-N
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- HY-N3566
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 7-methyl-
- NSC-650435
- 7-Methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione #
- [ "" ]
- DA-51779
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.0^(2,6).0^(8,20).0^(14,19))icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methy l-
- 7-Methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 9ci
- GLXC-18047
- 11-METHYL-3,5-DIOXA-11-AZAPENTACYCLO[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]ICOSA-1(20),2(6),7,12,14(19),15,17-HEPTAENE-9,10-DIONE
-
- Inchi: InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
- InChI Key: RZIGKFTVXWUUCX-UHFFFAOYSA-N
- SMILES: CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Computed Properties
- Exact Mass: 305.06900
- Monoisotopic Mass: 305.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8A^2
- XLogP3: 3.2
Experimental Properties
- Color/Form: Orange powder
- Density: 1.511
- Boiling Point: 589.4°Cat760mmHg
- Flash Point: 310.3°C
- Refractive Index: 1.773
- PSA: 57.53000
- LogP: 2.37160
Cepharadione A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG32248-10mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-100mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-50mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-500mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 500mg |
$25006.00 | 2024-04-19 | |
TargetMol Chemicals | TN3623-1 mL * 10 mM (in DMSO) |
Cepharadione A |
55610-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AG32248-5mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-25mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3623-1 mg |
Cepharadione A |
55610-01-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3623-5 mg |
Cepharadione A |
55610-01-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3623-5mg |
Cepharadione A |
55610-01-0 | 5mg |
¥ 4040 | 2024-07-20 |
Cepharadione A Related Literature
-
Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
-
K. W. Bentley Nat. Prod. Rep. 1994 11 555
-
Kenneth W. Bentley Nat. Prod. Rep. 2002 19 332
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
Additional information on Cepharadione A
Exploring the Therapeutic Potential of Cepharadione A (CAS No. 55610-01-0): A Comprehensive Review
In the realm of natural product chemistry, Cepharadione A (CAS No. 55610-01-0) has emerged as a compound of significant interest due to its unique structural properties and potential therapeutic applications. This diterpenoid alkaloid, isolated from the Cephalotaxus genus, has garnered attention for its anti-inflammatory, antioxidant, and neuroprotective effects. Researchers are increasingly focusing on its molecular mechanisms, particularly its interaction with cellular pathways implicated in chronic diseases. The compound's CAS registry number 55610-01-0 serves as a critical identifier in pharmacological databases, facilitating global research collaboration.
Recent studies highlight Cepharadione A's role in modulating NF-κB signaling, a pathway central to inflammation and immune responses. This aligns with growing consumer interest in natural anti-inflammatory agents, as evidenced by rising Google searches for "plant-based inflammation remedies" and "natural alternatives to NSAIDs". Unlike synthetic drugs, this compound demonstrates a favorable safety profile in preclinical trials, addressing modern concerns about drug side effects and long-term medication safety.
The structural complexity of Cepharadione A (CAS 55610-01-0) presents both challenges and opportunities for drug development. Its dione functional groups enable unique redox properties, making it a subject of investigation for oxidative stress-related conditions – a trending topic in health forums discussing "mitochondrial health" and "cellular aging". Analytical techniques like HPLC-MS and NMR spectroscopy are crucial for quality control, reflecting the pharmaceutical industry's emphasis on standardized natural product extracts.
Emerging research suggests potential applications in neurodegenerative disorders, with Cepharadione A showing acetylcholinesterase inhibitory activity in vitro. This resonates with increasing public searches for "natural cognitive enhancers" and "Alzheimer's prevention strategies". The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects, though clinical translation requires further pharmacokinetic studies and formulation optimization.
From a commercial perspective, Cepharadione A (CAS 55610-01-0) represents an attractive candidate for nutraceutical development, particularly in markets demanding evidence-based herbal products. Its synergistic effects with other bioactive compounds open possibilities for multi-target formulations – a concept gaining traction in functional food research. Quality assurance remains paramount, with analytical standards requiring strict chromatographic purity specifications (>98% by HPLC) for research applications.
Environmental sustainability aspects of Cepharadione A production are gaining attention, mirroring broader trends in green chemistry and sustainable sourcing. Recent advances in plant tissue culture techniques offer alternatives to wild harvesting of Cephalotaxus species, addressing ecological concerns while ensuring supply chain stability. This approach aligns with the growing consumer preference for eco-conscious supplements, as reflected in search query analyses.
Future research directions for Cepharadione A (CAS 55610-01-0) include structure-activity relationship studies to optimize its bioavailability and target specificity. The development of analytical reference standards will facilitate quality control in commercial applications, while molecular docking studies may reveal novel therapeutic targets. As interest in precision medicine grows, this compound's multi-modal activity positions it as a promising candidate for personalized therapeutic approaches in metabolic and neurological health.
55610-01-0 (Cepharadione A) Related Products
- 57576-41-7(Norcepharadione B)
- 55610-02-1(1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-4,5(6H)-dione)
- 2503207-49-4(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-difluoroethylbenzoic acid)
- 2138274-69-6(sodium 4-(1H-pyrrol-1-yl)benzene-1-sulfinate)
- 1357559-77-3(Potassium 3-(4-Methylpiperidinyl)prop-1-en-2-yltrifluoroborate)
- 1105248-30-3(ethyl 4-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}piperazine-1-carboxylate)
- 2648982-12-9(1-2-(2-aminoethyl)-4,5-dihydro-1H-imidazol-1-yl-2,3,3-trimethylbutan-1-one)
- 2757082-53-2((4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole)
- 201677-59-0(N-5-(1R)-2-Bromo-1-hydroxyethyl-2-(phenylmethoxy)phenylformamide)
- 201860-49-3(L-Tryptophan-7-amido-4-methylcoumarin dihydrochloride)




